molecular formula C21H30NO3P B5064329 diisobutyl [anilino(phenyl)methyl]phosphonate

diisobutyl [anilino(phenyl)methyl]phosphonate

Cat. No. B5064329
M. Wt: 375.4 g/mol
InChI Key: MZGBOEZQCVQTRV-UHFFFAOYSA-N
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Description

Diisobutyl [anilino(phenyl)methyl]phosphonate, also known as VX, is a synthetic chemical compound that was first synthesized in the 1950s as a potent nerve agent. VX is a clear, odorless, and tasteless liquid that can be easily absorbed through the skin, eyes, and respiratory system. It is considered to be one of the most toxic substances ever created, with a lethal dose estimated to be as low as 10 milligrams for an average adult.

Mechanism of Action

The mechanism of action of diisobutyl [anilino(phenyl)methyl]phosphonate involves the inhibition of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which causes overstimulation of the nervous system. This overstimulation can lead to seizures, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisobutyl [anilino(phenyl)methyl]phosphonate are severe and can lead to death within minutes to hours after exposure. diisobutyl [anilino(phenyl)methyl]phosphonate acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This can cause overstimulation of the nervous system, leading to seizures, respiratory failure, and ultimately death. diisobutyl [anilino(phenyl)methyl]phosphonate can also cause other physiological effects, such as miosis (constriction of the pupils), bronchoconstriction (narrowing of the airways), and bradycardia (slowing of the heart rate).

Advantages and Limitations for Lab Experiments

The advantages of using diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments are its unique properties and potential applications. diisobutyl [anilino(phenyl)methyl]phosphonate has been used as a tool for studying the human nervous system and for developing new drugs that target the enzyme acetylcholinesterase. However, the use of diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments is limited due to its toxic nature and the need for strict safety protocols. The handling and disposal of diisobutyl [anilino(phenyl)methyl]phosphonate require specialized equipment and training, and exposure to even small amounts can be harmful.

Future Directions

There are several future directions for the research on diisobutyl [anilino(phenyl)methyl]phosphonate. One direction is the development of new drugs that target the enzyme acetylcholinesterase, which could be used to treat diseases such as Alzheimer's and Parkinson's. Another direction is the development of new antidotes for diisobutyl [anilino(phenyl)methyl]phosphonate exposure, which could be used to treat victims of chemical warfare attacks. Additionally, research could be focused on the development of new methods for detecting and decontaminating diisobutyl [anilino(phenyl)methyl]phosphonate, which could be used to prevent and respond to chemical warfare attacks.
In conclusion, diisobutyl [anilino(phenyl)methyl]phosphonate, also known as diisobutyl [anilino(phenyl)methyl]phosphonate, is a highly toxic organophosphate compound that has been the subject of extensive scientific research due to its unique properties and potential applications. Despite its dangerous nature, diisobutyl [anilino(phenyl)methyl]phosphonate has been studied for its use as a chemical warfare agent, as well as for its potential use in medical research. diisobutyl [anilino(phenyl)methyl]phosphonate acts as a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and ultimately death. The use of diisobutyl [anilino(phenyl)methyl]phosphonate in lab experiments is limited due to its toxic nature and the need for strict safety protocols. However, there are several future directions for research on diisobutyl [anilino(phenyl)methyl]phosphonate, including the development of new drugs, antidotes, and methods for detecting and decontaminating diisobutyl [anilino(phenyl)methyl]phosphonate.

Synthesis Methods

The synthesis of diisobutyl [anilino(phenyl)methyl]phosphonate is a complex process that involves several steps. The starting material for the synthesis is diethylphosphite, which is reacted with aniline to form diethyl N-(phenyl)aminoethylphosphonate. This intermediate is then reacted with benzyl chloride to form diethyl N-(phenylmethyl)aminoethylphosphonate. The final step involves the reaction of diethyl N-(phenylmethyl)aminoethylphosphonate with isobutyl chloride to form diisobutyl [anilino(phenyl)methyl]phosphonate, which is the active ingredient in diisobutyl [anilino(phenyl)methyl]phosphonate.

Scientific Research Applications

Despite its toxic nature, diisobutyl [anilino(phenyl)methyl]phosphonate has been the subject of extensive scientific research due to its unique properties and potential applications. diisobutyl [anilino(phenyl)methyl]phosphonate has been studied for its use as a chemical warfare agent, as well as for its potential use in medical research. diisobutyl [anilino(phenyl)methyl]phosphonate has been used as a tool for studying the human nervous system, as it acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.

properties

IUPAC Name

N-[bis(2-methylpropoxy)phosphoryl-phenylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO3P/c1-17(2)15-24-26(23,25-16-18(3)4)21(19-11-7-5-8-12-19)22-20-13-9-6-10-14-20/h5-14,17-18,21-22H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGBOEZQCVQTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylpropyl) [phenyl(phenylamino)methyl]phosphonate

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